5-(Trifluoromethyl)quinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)4-2-1-3-5-6(4)7(13)16-8(14)15-5/h1-3H,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKSEVOJGEMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157960 | |
| Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133116-84-4 | |
| Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Quinazoline 2,4 Diamine Derivatives
Influence of the Trifluoromethyl Group at the 5-Position
The placement and nature of substituents on the benzenoid ring of the quinazoline (B50416) core are critical for determining biological activity and selectivity. A systematic study involving the placement of chlorine, methyl, or methoxy (B1213986) groups at the 5-, 6-, 7-, and 8-positions demonstrated that these substitutions significantly impact steric and electronic properties, which in turn affect antileishmanial activity. nih.gov The trifluoromethyl group, with its unique properties, is a particularly impactful substituent.
Electronic and Steric Effects on Biological Interactions
The trifluoromethyl group exerts a powerful influence on molecular interactions through a combination of electronic and steric effects.
Steric Effects : The trifluoromethyl group is considerably bulkier than a hydrogen or fluorine atom. This steric hindrance can enforce a specific conformation on the molecule, which may be more or less favorable for binding to a biological target. mdpi.com The bulk of a 5-position substituent can influence the orientation of the substituents at the adjacent 4-position, directly impacting how the molecule fits into a receptor's binding pocket. Furthermore, the lipophilic nature of the CF3 group can enhance binding to hydrophobic pockets within a target protein and improve membrane permeability.
A study on 5-substituted 2,4-diaminoquinazolines as inhibitors of DHFR found that the structure-activity relationships were complex and not subject to simple analysis, indicating that the interplay of these effects is highly dependent on the specific biological target. nih.gov
Comparative Analysis with Other Halogenated Analogs
While direct, systematic studies comparing the biological activity of 5-(trifluoromethyl)quinazoline-2,4-diamine with its corresponding 5-fluoro, 5-chloro, and 5-bromo analogs are not extensively documented in the reviewed literature, a theoretical comparison based on their physicochemical properties can provide insight. The CF3 group differs significantly from single halogen atoms in size, lipophilicity, and electronic influence.
| Substituent | Van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Key Properties |
|---|---|---|---|---|
| -F | 1.47 | +0.14 | +0.34 | Strongly electronegative, weak H-bond acceptor, small size. |
| -Cl | 1.75 | +0.71 | +0.37 | Moderately electronegative and lipophilic, larger size. |
| -Br | 1.85 | +0.86 | +0.39 | Similar electronics to Cl, more lipophilic, larger size. |
| -CF3 | 2.44 | +0.88 | +0.43 | Strongly electron-withdrawing (inductive), highly lipophilic, significant steric bulk. |
Positional Isomerism and Bioactivity Profiling in Trifluoromethylated Quinazolines
For instance, a series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives were designed as antitubercular agents, indicating that substitution at the 6-position is viable for achieving potent biological activity against Mycobacterium tuberculosis. mdpi.com In another study, novel 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives were developed as microtubule-targeting agents, with some compounds showing potent anti-proliferative activities in the nanomolar range. researchgate.net Although this involves a different scaffold (quinoline) and substitution at the 2-position, it highlights that the CF3 group is a valuable pharmacophore in related heterocyclic systems. Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown more potent antiviral activity against the Zika virus compared to the parent drug mefloquine. researchgate.net
These findings collectively suggest that the optimal placement of the CF3 group is target-dependent. A systematic evaluation of positional isomers of trifluoromethylated quinazoline-2,4-diamines would be required to create a definitive bioactivity profile for a specific therapeutic target.
Role of Diamine Substitutions at the 2- and 4-Positions
The amino groups at the C2 and C4 positions are fundamental to the biological activity of this class of compounds, serving as key interaction points with protein targets. The nature of the substituents on these nitrogens (N2 and N4) dictates the molecule's binding affinity, selectivity, and pharmacokinetic properties. ku.edunih.gov
Substituent Effects on Hydrogen Bonding and Receptor Binding
The 2,4-diaminoquinazoline core is a potent hydrogen bonding motif. The N1 nitrogen of the quinazoline ring and the exocyclic amino groups can act as both hydrogen bond donors and acceptors, forming critical interactions within a receptor's active site.
Molecular modeling studies of 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors revealed that the scaffold forms key hydrogen bonds with residues in the binding site. umich.edu Specifically, interactions with the side chain of glutamic acid (E198) and the main chain of valine (V236) were identified as crucial for binding. umich.edu The stability of these interactions is directly influenced by the substituents at N2 and N4. Bulky substituents can sterically hinder the formation of these hydrogen bonds, while electron-withdrawing or -donating groups on the substituents can modulate the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby fine-tuning the strength of the hydrogen bonds.
Exploration of Diverse Functional Groups (e.g., aryl, alkyl, heterocyclic amines)
Extensive SAR studies on N2,N4-disubstituted quinazoline-2,4-diamines have provided clear insights into the effects of various functional groups on biological activity, particularly in the context of antileishmanial agents. nih.govku.edunih.gov
Generally, derivatives with aromatic substituents (e.g., benzyl) at both the N2 and N4 positions exhibit potent in vitro activity but often suffer from lower selectivity and higher cytotoxicity. nih.gov In contrast, compounds bearing small alkyl groups (e.g., isopropyl) at either N2 or N4 tend to show lower potency but are significantly less toxic to mammalian cells. ku.edunih.gov This trade-off between potency and toxicity is a key consideration in lead optimization.
A study on 2-anilino-4-alkylaminoquinazolines as potential antitumor agents found that substitutions on the 2-anilino ring were critical for activity. researchgate.net Compounds with a 4-chloro or 4-nitro substitution on the phenyl ring displayed the highest inhibitory effects against a panel of cancer cell lines. researchgate.net This highlights the importance of exploring electronic modifications on aryl substituents at the N2 position.
The following table summarizes key SAR findings for substitutions at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) scaffold based on antileishmanial activity studies. ku.edunih.gov
| N2 Substituent | N4 Substituent | General SAR Observation | Reference |
|---|---|---|---|
| Aromatic (e.g., Benzyl) | Aromatic (e.g., Benzyl) | Potent in vitro activity, but low selectivity (low therapeutic index). | nih.gov |
| Small Alkyl (e.g., Isopropyl) | Aromatic (e.g., Benzyl) | Generally lower potency than di-aromatic, but reduced toxicity and improved selectivity. | ku.edunih.gov |
| Aromatic (e.g., Benzyl) | Small Alkyl (e.g., Isopropyl) | Lower potency than di-aromatic, but reduced toxicity. Compound 40 (N2-benzyl-N4-isopropyl) was selected for in vivo studies. | ku.edu |
| Phenyl | Benzyl (B1604629) | Results in a loss of activity compared to di-benzyl substitution. | nih.gov |
| Isopropyl | Phenyl | Activity is permitted in this combination, unlike the N2-phenyl/N4-benzyl arrangement. | nih.gov |
| 4-Chlorobenzyl | Benzyl | Compound 15 (N4-benzyl-N2-(4-chlorobenzyl)) showed potent activity and was selected for in vivo studies. | ku.edu |
These studies collectively demonstrate that a careful balance of steric bulk and electronic properties of the substituents at the N2 and N4 positions is essential for achieving potent and selective biological activity. The exploration of diverse aryl, alkyl, and heterocyclic amines in these positions remains a fruitful strategy for the development of novel quinazoline-2,4-diamine-based therapeutic agents.
Impact of Isomeric N2- and N4-Substitutions on Biological Profiles
The strategic placement of substituents on the N2 and N4 amino groups of the quinazoline-2,4-diamine scaffold has a profound impact on the biological activity of the resulting isomers. Research has demonstrated that isomeric pairs can exhibit significantly different potencies and pharmacological profiles. For instance, in a series of N2,N4-disubstituted quinazoline-2,4-diamines evaluated for antileishmanial activity, the positioning of the benzyl group was critical. acs.org
A study targeting Leishmania donovani revealed that N2-benzylquinazoline-2,4-diamines were generally more potent than their corresponding N4-benzyl isomers. acs.org When comparing isomeric pairs where one position held a benzylamine (B48309) and the other was derivatized with anilines, n-butylamine, or methylamine, the N2-benzyl compounds appeared to be at least twice as potent against L. donovani. acs.org This suggests that the N2 position is a more favorable site for accommodating larger, aromatic substituents in the pursuit of antileishmanial agents.
This differential effect is not limited to antiprotozoal activity. In the development of antibacterials targeting multi-drug resistant Staphylococcus aureus, specific substitution patterns at the N2 and N4 positions were crucial for achieving low micromolar minimum inhibitory concentrations (MICs) and favorable physicochemical properties. researchgate.netacs.org The optimization of these positions is a key strategy in modulating the biological profile of quinazoline-2,4-diamine derivatives. researchgate.net
| Compound | N2-Substituent | N4-Substituent | EC50 (µM) against L. donovani |
|---|---|---|---|
| 12 | Methyl | Benzyl | >10 |
| 15 | Benzyl | Methyl | 0.68 |
| 16 | Benzyl | n-Butyl | 0.89 |
| 17 | Benzyl | Aniline (B41778) | 0.83 |
Modifications of the Quinazoline Core
Benzene (B151609) Ring Substitutions Beyond the 5-Position Trifluoromethylation
While the 5-trifluoromethyl group is a key feature, further substitutions on the benzene ring of the quinazoline core offer a powerful avenue for optimizing biological activity. Studies have shown that adding substituents at positions 6 and 7 can significantly enhance the potency of N2,N4-disubstituted quinazoline-2,4-diamines, particularly against Gram-negative bacteria like Acinetobacter baumannii. nih.govnih.gov
In one study, a series of N2,N4-disubstituted quinazoline-2,4-diamines were modified, and it was determined that compounds with a halide or an alkyl substituent at the 6-position were strongly antibacterial against multidrug-resistant A. baumannii strains. nih.gov These optimized derivatives displayed potent bactericidal activity with MICs as low as 0.5 μM. nih.govnih.gov This demonstrates that the electronic and steric properties of groups on the benzene ring play a crucial role in the interaction with bacterial targets. The introduction of these groups can enhance binding affinity or improve pharmacokinetic properties, leading to superior efficacy. The structure-activity relationship suggests that enhancing lipophilicity through these substitutions can lead to increased antimicrobial activity. researchgate.net
| Base Scaffold | 6-Position Substituent | Resulting Activity |
|---|---|---|
| N2,N4-disubstituted quinazoline-2,4-diamine | Halide (e.g., Cl, Br) | Strongly antibacterial, MICs as low as 0.5 µM |
| N2,N4-disubstituted quinazoline-2,4-diamine | Alkyl (e.g., CH3) | Potent antibacterial and antibiofilm activity |
Bioisosteric Replacements of the Quinazoline Scaffold
Bioisosteric replacement, the substitution of one chemical group or scaffold with another that retains similar physical and chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles. The quinazoline scaffold is amenable to such modifications.
Several bioisosteric replacements for the quinazoline ring have been explored:
nih.govresearchgate.netresearchgate.netTriazino[2,3-c]quinazolines : These have been designed as bioisosteric analogs of known anti-inflammatory agents. nih.govnih.gov This replacement modifies the core structure while aiming to retain the key interactions necessary for anti-inflammatory activity. nih.gov
Thiazolo[5,4-f]quinazolines : These tricyclic homologs of the 4-aminoquinazoline pharmacophore have been developed as potent kinase inhibitors, specifically targeting DYRK1A/1B. mdpi.com This extension of the scaffold explores new binding interactions within the target enzyme.
Quinolines : In developing G-quadruplex ligands for anticancer applications, the quinazoline moiety has been replaced by a quinoline (B57606) scaffold. mdpi.com However, this particular bioisosteric change did not always result in improved antiproliferative activity, indicating the subtlety of such replacements. mdpi.com
Pyrazolopyrimidines and Imidazothiazoles : These scaffolds have been investigated as replacements for quinazoline in the design of inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov
These examples highlight the versatility of the quinazoline scaffold and the potential to discover novel therapeutic agents by exploring related heterocyclic systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comorientjchem.org This approach is widely applied to quinazoline derivatives to guide the design of new, more potent molecules and to predict the activity of untested compounds. biointerfaceresearch.comnih.gov
The development of a QSAR model involves several steps. First, a dataset of quinazoline derivatives with known biological activities (e.g., IC50 values) is compiled. biointerfaceresearch.com This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Various computational methods are employed to generate mathematical equations or models, including:
Multiple Linear Regression (MLR) nih.govimist.ma
Artificial Neural Networks (ANN) imist.ma
Support Vector Machines (SVM) biointerfaceresearch.com
Comparative Molecular Field Analysis (CoMFA) rsc.orgfrontiersin.org
Comparative Molecular Similarity Indices Analysis (CoMSIA) frontiersin.orgfrontiersin.org
For instance, a 4D-QSAR model was developed for a series of quinazolines using a genetic algorithm to select crucial variables for predicting theoretical activity. researchgate.net Another study used machine learning-based SVM techniques to develop a QSAR model for quinazoline derivatives with anti-proliferative activity against the MCF-7 breast cancer cell line, achieving a high correlation between observed and predicted activities. biointerfaceresearch.com These predictive models serve as valuable tools in drug discovery, enabling virtual screening and rational design of novel quinazoline-based therapeutic agents. nih.govnih.gov
Identification of Key Structural Descriptors for Activity
A crucial outcome of QSAR modeling is the identification of specific molecular features, or "descriptors," that are most influential in determining the biological activity of the compounds. orientjchem.org These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Studies on quinazoline derivatives have identified several key descriptors:
Electronic Properties : Atomic net charges have been shown to be among the most important descriptors for predicting the anticancer activity of certain quinazoline analogues. orientjchem.org Other significant electronic descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment. orientjchem.orgresearchgate.net
3D Field Contributions (CoMFA/CoMSIA) : 3D-QSAR studies often highlight the importance of steric, electrostatic, and hydrophobic fields. frontiersin.org For example, a CoMSIA model for EGFR inhibitors based on the quinazoline scaffold revealed significant contributions from steric (23%), electrostatic (21%), hydrophobic (20%), and hydrogen bond donor/acceptor fields (19% each). frontiersin.org These findings provide a 3D map of the features required for potent activity.
Physicochemical and Constitutional Descriptors : Other important parameters identified include surface tension, the number of hydrogen bond donors, and various constitutional and charge descriptors. nih.govresearchgate.net
By understanding which structural descriptors are critical for activity, medicinal chemists can more effectively design new this compound derivatives with enhanced potency and desired biological profiles.
Biological Activities and Pharmacological Potential of 5 Trifluoromethyl Quinazoline 2,4 Diamine Analogs
Antineoplastic and Antiproliferative Activities
Analogs of 5-(trifluoromethyl)quinazoline-2,4-diamine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer progression, modulation of critical cellular signaling pathways, and the induction of programmed cell death.
Inhibition of Kinase Targets (e.g., EGFR, HPK1, PARP)
The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors. rsc.org The 4-anilinoquinazoline (B1210976) structure, in particular, has been a successful template for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. rsc.org Analogs of this compound are also being investigated for their kinase inhibitory activity. For instance, the substitution of the aniline (B41778) ring with a trifluoromethyl group has been shown to influence the antiproliferative activity of quinazoline derivatives against various cancer cell lines. rsc.org
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a significant target in cancer immunotherapy. researchgate.netresearchgate.net Quinazoline-based compounds have been developed as potent HPK1 inhibitors, demonstrating single-digit nanomolar potency in cellular assays. researchgate.net These inhibitors can enhance T-cell activation and cytokine secretion, suggesting a potential role for this compound analogs in immuno-oncology. researchgate.netresearchgate.net
Poly(ADP-ribose) polymerase (PARP) is another crucial target in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. nih.gov While direct evidence for PARP inhibition by this compound is not extensively documented, the broader class of quinazolinone and quinazoline-2,4-dione derivatives has shown significant PARP inhibitory activity. rsc.orgnih.gov Some of these compounds exhibit IC50 values in the nanomolar range against PARP-1 and PARP-2. nih.gov Given the structural similarities, it is plausible that analogs of this compound could also interact with the NAD+ binding site of PARP enzymes.
| Compound Class | Target Kinase | IC50 Values | Reference |
| Quinazoline-2,4-dione derivatives | PARP-1 | 0.94 nM | nih.gov |
| Quinazoline-2,4-dione derivatives | PARP-2 | 0.87 nM | nih.gov |
| Quinazoline-2,5-diamine derivatives | HPK1 | Potent Inhibition (Specific IC50 not provided) | researchgate.net |
| 4-Anilino-quinazoline derivatives | EGFR | 0.37 to 12.93 nM | rsc.org |
Modulation of Cellular Signaling Pathways
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. nih.gov 2,4-Diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin pathway. nih.gov By inhibiting Lef1, 2,4-DAQ can suppress the expression of Wnt target genes such as AXIN2, MYC, and LGR5, leading to the inhibition of cancer cell growth. nih.gov This suggests that this compound analogs may also modulate this crucial oncogenic pathway.
Furthermore, some quinazoline derivatives have been shown to impact other signaling pathways involved in cell survival and proliferation, such as the mTOR pathway. nih.gov The inhibition of key signaling molecules can lead to a cascade of events culminating in cell cycle arrest and apoptosis. nih.gov
Induction of Apoptotic Mechanisms
A key characteristic of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. nih.gov Several studies have demonstrated that quinazoline derivatives can trigger apoptotic pathways in various cancer cell lines. nih.govnih.govnih.govnih.gov The induction of apoptosis by these compounds is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
One of the key events in apoptosis is the cleavage of PARP by activated caspase-3. nih.gov Treatment of cancer cells with quinazoline analogs has been shown to result in the appearance of cleaved PARP, a hallmark of apoptosis. nih.govnih.gov For example, a synthetic analog of 5,8-disubstituted quinazolines, LJK-11, was found to induce apoptosis in A549 lung adenocarcinoma cells, as evidenced by PARP cleavage. nih.gov Similarly, 2,4-diamino-quinazoline treatment of gastric cancer cells led to a dose-dependent increase in cleaved caspase-3 and cleaved PARP. nih.gov This indicates that the apoptotic mechanism of these compounds involves the caspase-dependent pathway.
Antimicrobial Activities
In addition to their anticancer properties, quinazoline-2,4-diamine (B158780) derivatives have shown promising activity against a range of microbial pathogens, including bacteria and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
N2,N4-disubstituted quinazoline-2,4-diamines have been identified as a new class of potent antibacterial agents. researchgate.netfrontiersin.org These compounds have demonstrated efficacy against a panel of clinically relevant bacteria, including multidrug-resistant strains. researchgate.netfrontiersin.org Their activity extends to both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, like Acinetobacter baumannii. researchgate.netfrontiersin.org
The antibacterial activity of these analogs is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have reported MIC values for N2,N4-disubstituted quinazoline-2,4-diamines in the low micromolar range against various bacterial strains. researchgate.netfrontiersin.org For example, some optimized derivatives exhibit MICs as low as 0.5 µM against multidrug-resistant A. baumannii. frontiersin.org
| Bacterial Strain | Compound Class | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | N2,N4-disubstituted quinazoline-2,4-diamines | 1 - 64 | researchgate.net |
| Streptococcus pneumoniae (penicillin-resistant) | N2,N4-disubstituted quinazoline-2,4-diamines | 1 - 64 | researchgate.net |
| Enterococcus faecalis (vancomycin-resistant) | N2,N4-disubstituted quinazoline-2,4-diamines | 1 - 64 | researchgate.net |
| Enterococcus faecium (vancomycin-resistant) | N2,N4-disubstituted quinazoline-2,4-diamines | 1 - 64 | researchgate.net |
| Acinetobacter baumannii (multidrug-resistant) | N2,N4-disubstituted quinazoline-2,4-diamines | As low as 0.5 µM | frontiersin.org |
Antitubercular Potential
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of M. tuberculosis growth. nih.govresearchgate.net These compounds have shown bactericidal activity against both replicating and non-replicating forms of the bacterium. nih.gov
The antitubercular activity of quinazoline derivatives has been demonstrated against various mycobacterial species, including Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare. researchgate.net Some synthesized quinazoline derivatives have exhibited antimycobacterial activity comparable to or even better than the first-line anti-TB drug isoniazid (B1672263), particularly against atypical mycobacterial strains. researchgate.net The MIC values reported for diaminoquinazolines against M. tuberculosis are in the range of 1.3–6.1 µg/mL. researchgate.net
| Mycobacterial Strain | Compound Class | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | 2,4-Diaminoquinazolines | 1.3 - 6.1 | researchgate.net |
| Mycobacterium smegmatis | N2,N4-disubstituted quinazoline-2,4-diamines | 2 - 8 | researchgate.net |
| Mycobacterium tuberculosis | 4-(S-Butylthio)quinazoline | More active than isoniazid against atypical strains | researchgate.net |
Mechanisms of Antimicrobial Action
Quinazoline derivatives have been recognized for their wide range of biological activities, including their potential as antimicrobial agents. researchgate.netnih.govrphsonline.com The mechanisms underlying their antibacterial effects are multifaceted and can be influenced by the specific substitutions on the quinazoline core. researchgate.netnih.gov One of the key mechanisms of action for N2,N4-disubstituted quinazoline-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for the synthesis of folic acid, a vital component for DNA synthesis and repair in bacteria. By inhibiting DHFR, these compounds disrupt essential cellular processes, leading to a bactericidal effect. nih.gov
Furthermore, some quinazoline derivatives have been investigated as efflux pump inhibitors (EPIs). nih.gov Efflux pumps are proteins in bacterial membranes that actively transport antibiotics out of the cell, contributing to multidrug resistance. nih.gov By inhibiting these pumps, quinazoline analogs can enhance the efficacy of other antimicrobial drugs by increasing their intracellular concentration. nih.goveco-vector.com The lipophilicity of quinazoline derivatives can also play a role in their antimicrobial activity, with an optimal partition coefficient (log P o/w) between 1 and 2 being associated with high antimicrobial efficacy. nih.gov The introduction of specific substituents, such as a naphthyl radical or an amide group linked to a phenyl radical, can increase the hydrophobicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets. eco-vector.com For instance, certain N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.gov These compounds were also found to be bactericidal and exhibited antibiofilm activity. nih.gov
Anti-neurodegenerative Activities
A significant area of investigation for quinazoline derivatives is their potential in the management of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov One of the primary therapeutic strategies for AD involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Several 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govnih.gov
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline scaffold significantly influence the inhibitory activity against both AChE and BuChE. nih.gov For example, a study on a series of 2,4-disubstituted quinazolines identified compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) as a dual inhibitor of both enzymes, with IC50 values of 2.1 μM for AChE and 8.3 μM for BuChE. nih.gov Another study focusing on novel 2,4-disubstituted quinazoline derivatives reported that compounds 6f , 6h , and 6j showed potent and selective inhibitory activity against equine BuChE (eqBuChE), with IC50 values of 0.52, 6.74, and 3.65 µM, respectively. nih.gov These compounds demonstrated high selectivity for BuChE over eel AChE. nih.gov The development of multi-target-directed ligands, which can simultaneously inhibit cholinesterases and exhibit other beneficial properties like antioxidant effects, is a promising approach for AD therapy. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Quinazoline Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | AChE | 2.1 |
| 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | BuChE | 8.3 |
| 6f | eqBuChE | 0.52 |
| 6h | eqBuChE | 6.74 |
| 6j | eqBuChE | 3.65 |
Another key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques in the brain. nih.govnih.gov The inhibition of Aβ aggregation is therefore a major therapeutic target. nih.goviaea.org Isomeric 2,4-diaminoquinazoline (DAQ) derivatives have been investigated for their potential to inhibit the aggregation of both Aβ40 and Aβ42 isoforms. nih.govnih.gov
SAR studies have shown that the isomeric placement of substituents at the N2 or N4 position of the quinazoline ring significantly affects the anti-Aβ activity. nih.gov Generally, N4-substituted DAQ derivatives were found to be more effective inhibitors of Aβ40 aggregation, while N2-substituted isomers showed better inhibition of Aβ42 aggregation. nih.gov For instance, compound 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) was identified as a highly potent inhibitor of Aβ40 aggregation with an IC50 of 80 nM, which is approximately 18-fold more potent than the reference compound curcumin (B1669340). nih.govnih.gov Its corresponding N2-isomer, 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine), was a potent dual inhibitor of both Aβ40 and Aβ42 aggregation, with an IC50 of 1.7 μM for both. nih.govnih.gov This compound was about 1.8-fold more potent than curcumin in inhibiting Aβ42 aggregation. nih.govnih.gov Another compound, 15b (4-(benzylamino)quinazolin-2-ol), was identified as the most potent Aβ aggregation inhibitor in a separate study, with an Aβ40 IC50 of 270 nM. nih.gov
Table 2: Amyloid-Beta Aggregation Inhibitory Activity of Selected Quinazoline Analogs
| Compound | Target | IC50 |
|---|---|---|
| 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ40 | 80 nM |
| 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ40 | 1.7 µM |
| 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ42 | 1.7 µM |
| 15b (4-(benzylamino)quinazolin-2-ol) | Aβ40 | 270 nM |
Antiparasitic Activities
Quinazoline derivatives have demonstrated significant potential as antiparasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis. The mechanism of action of many of these compounds is believed to be the inhibition of folate metabolism within the parasite. researchgate.netnih.gov Specifically, 2,4-diaminoquinazoline analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), enzymes that are essential for the parasite's survival. researchgate.netnih.gov
Several studies have highlighted the potent antileishmanial activity of 2,4-diaminoquinazoline derivatives. In one study, two compounds with tertiary amines attached directly to the quinazoline ring showed remarkable activity against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.govnih.gov These compounds exhibited a very high in vitro therapeutic index of approximately 105. nih.gov The antileishmanial activity, however, did not always correlate with the inhibition of Leishmania mexicana promastigote reductase, suggesting that the broader inhibition of folate utilization might be the primary mechanism of action. nih.gov
Beyond their antileishmanial effects, quinazoline derivatives have shown promise against other parasites, including those responsible for malaria and Chagas disease. nih.govnih.gov The 4-quinazolinone moiety, present in the natural product febrifugine, is considered crucial for its antimalarial activity. nih.gov Synthetic 2,3-substituted quinazolin-4(3H)-one derivatives have been shown to exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives are another class of quinazolines with potent antimalarial properties. nih.govresearchgate.net
In the context of Chagas disease, caused by Trypanosoma cruzi, quinazoline-based compounds have been explored as potential therapeutic agents. nih.gov Some of these compounds are thought to act as antifolate agents, inhibiting enzymes like DHFR and PTR1. nih.gov Additionally, certain fluorinated quinazoline scaffolds have demonstrated potent activity against a range of kinetoplastid parasites, including T. cruzi, T. brucei, and Leishmania donovani. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of lysyl-tRNA synthetase, an essential enzyme for protein synthesis in the parasite. nih.gov
Antiviral Activities
Analogs of this compound belong to the broader class of quinazoline derivatives, which have demonstrated significant potential as antiviral agents. researchgate.netnih.gov Research into these compounds has revealed their ability to interfere with various stages of the viral life cycle, leading to the inhibition of viral proliferation. The inherent structural versatility of the quinazoline scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against numerous viral pathogens. researchgate.net
The antiviral efficacy of quinazoline analogs is often attributed to their ability to target and inhibit key enzymes essential for viral replication. A primary target for these compounds is the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. nih.govresearchgate.net In a screening of 101 quinoline (B57606) and quinazoline derivatives against the SARS-CoV-2 RdRp, several compounds showed potent inhibitory activity. nih.govbohrium.comacs.org This inhibition of RNA synthesis is a critical mechanism for halting the propagation of the virus. nih.gov
Another vital viral enzyme targeted by quinazoline-based molecules is the papain-like protease (PLpro), which is involved in the post-translational processing of viral polyproteins. nih.govresearchgate.net Inhibition of PLpro disrupts the viral replication cycle. For instance, certain quinazolinone-based compounds have been identified as effective inhibitors of the SARS-CoV-2 PLpro, demonstrating their potential to interfere with viral maturation and replication. nih.govresearchgate.net Time-of-addition assays with a 2,4-diaminoquinazoline derivative against Chikungunya virus (CHIKV) further confirmed that the compound acts on the post-entry stages of the viral life cycle, effectively inhibiting viral replication within the host cell. nih.gov
The quinazoline scaffold has been a foundation for the development of agents with broad-spectrum antiviral activity, showing efficacy against a diverse range of viruses. nih.govnih.gov Analogs have demonstrated potent activities against several pathogenic viruses, including flaviviruses like Dengue virus (DENV) and Zika virus (ZIKV), with some compounds exhibiting EC₅₀ values as low as 86 nM. nih.gov
Furthermore, research has highlighted the efficacy of these compounds against other significant viruses. Certain quinazolinone derivatives have shown promising activity against adenovirus, herpes simplex virus-1 (HSV-1), and coxsackievirus. nih.govresearchgate.net In the context of coronaviruses, quinazoline derivatives have demonstrated inhibitory effects not only against SARS-CoV-2 but also against other human coronaviruses like HCoV-OC43 and HCoV-NL63. bohrium.comacs.org The antiviral activity extends to alphaviruses, where a 6-fluoro-quinazoline-2,4-diamine derivative was found to be a potent inhibitor of both Chikungunya virus (CHIKV) and Ross River virus (RRV), suggesting potential as a pan-alphavirus inhibitor. nih.gov Moderate anti-HIV-1 potency has also been reported for some quinazoline derivatives. nih.gov
| Compound Class | Target Virus(es) | Reported Activity/Mechanism | Reference |
|---|---|---|---|
| Quinazoline Derivatives | SARS-CoV-2 | Inhibition of RNA-dependent RNA polymerase (RdRp). | nih.gov, bohrium.com, acs.org |
| Quinazolinone Analogs | SARS-CoV-2 | Inhibition of papain-like protease (PLpro). | nih.gov, researchgate.net |
| 2,3,6-trisubstituted quinazolinone compounds | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibition with EC₅₀ values as low as 86 nM. | nih.gov |
| Quinazolinone Derivatives | Adenovirus, Herpes Simplex Virus-1 (HSV-1), Coxsackievirus | Promising antiviral activity demonstrated. | nih.gov, researchgate.net |
| 6-fluoro-quinazoline-2,4-diamine | Chikungunya Virus (CHIKV), Ross River Virus (RRV) | Potent inhibition, suggesting pan-alphavirus potential. | nih.gov |
| 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines | Human Immunodeficiency Virus-1 (HIV-1) | Moderate anti-HIV-1 potency with EC₅₀ values of 40.5 and 52.8 µmol/l. | nih.gov |
Other Investigated Biological Activities
Beyond their antiviral properties, analogs of this compound have been explored for other significant pharmacological activities, notably in the modulation of inflammatory and immune responses.
Quinazoline derivatives have been identified as potent anti-inflammatory agents. nih.gov A key mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response. nih.gov For example, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated significant anti-inflammatory effects by reducing the phosphorylation of IκBα and p65, key components of the NF-κB pathway. nih.gov
The anti-inflammatory potential of this chemical class is further evidenced by the development of Proquazone, a quinazoline-based non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com This highlights the therapeutic relevance of the quinazoline scaffold in managing inflammatory conditions.
Certain quinazoline analogs exhibit distinct immunomodulatory effects, influencing the behavior of the immune system. Leniolisib, a quinazoline-based selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, has been developed as an anti-inflammatory immunomodulator. mdpi.com It demonstrates potent inhibitory activity across a wide range of immune cells, including neutrophils, basophils, mast cells, and monocytes. mdpi.com
Additionally, specific quinazolinone-based molecules have shown considerable immunomodulatory properties when compared to thalidomide. researchgate.net These compounds were found to cause a significant reduction in NF-κB P65 and Vascular Endothelial Growth Factor (VEGF), both of which are critical mediators in immune and inflammatory processes. researchgate.net
Following a comprehensive search for scientific literature focused on "this compound," it has been determined that detailed research findings specifically pertaining to the mechanistic investigations of this compound are not available in the public domain. While extensive research exists for the broader class of quinazoline derivatives, studies detailing the specific molecular target identification, enzyme inhibition kinetics, receptor binding profiles, and impact on cellular pathways for this compound could not be located.
Therefore, it is not possible to generate the requested article with the specified outline and level of scientific detail. The required data on its interactions at a molecular and cellular level, including enzyme and receptor binding affinities, effects on signal transduction, and influence on protein-protein interactions, have not been published in the available scientific literature.
Mechanistic Investigations of 5 Trifluoromethyl Quinazoline 2,4 Diamine Interactions
Understanding Modes of Action at the Molecular Level
Allosteric Modulation vs. Orthosteric Binding
The interaction of a ligand with a protein target can occur at two principal types of sites: the orthosteric site and the allosteric site. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a distinct, secondary site on the protein, inducing a conformational change that alters the activity of the active site.
For quinazoline (B50416) derivatives, examples of both orthosteric and allosteric binding have been observed, depending on the specific compound and its target. Many quinazoline-based kinase inhibitors, for instance, are designed as orthosteric competitors of ATP, the natural substrate for kinases. However, the discovery of allosteric sites on various proteins has opened up new avenues for developing more selective modulators.
The determination of whether 5-(Trifluoromethyl)quinazoline-2,4-diamine acts as an allosteric modulator or an orthosteric binder would typically involve a series of biochemical and biophysical assays.
Illustrative Research Findings for Determining Binding Site:
| Assay Type | Principle | Potential Outcome for Orthosteric Binding | Potential Outcome for Allosteric Modulation |
| Competitive Binding Assay | Measures the displacement of a known orthosteric ligand by the test compound. | The compound displaces the known orthosteric ligand in a concentration-dependent manner. | The compound may or may not displace the orthosteric ligand, but can alter its binding affinity. |
| Enzyme Kinetics | Analyzes the effect of the compound on the enzyme's kinetic parameters (Km and Vmax). | Often results in competitive inhibition, where Km is increased and Vmax remains unchanged. | Can result in non-competitive, uncompetitive, or mixed-model inhibition, affecting Vmax and potentially Km. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to its target protein. | The compound is observed to be physically located in the active site of the protein. | The compound is observed to be bound to a site distinct from the primary active site. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of protein residues upon ligand binding. | Significant chemical shift perturbations are observed for amino acid residues within the active site. | Significant chemical shift perturbations are observed for residues at a distal site, as well as potential changes in the active site due to conformational shifts. |
While specific studies on this compound are not extensively available in the public domain, the general trend for many small molecule inhibitors of well-characterized targets often starts with orthosteric designs. However, the potential for allosteric modulation cannot be ruled out and would represent a significant area for future investigation to potentially achieve greater selectivity and novel mechanisms of action.
Computational and Theoretical Studies Applied to 5 Trifluoromethyl Quinazoline 2,4 Diamine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Molecular docking studies on various quinazoline (B50416) derivatives have successfully predicted their binding modes within the active sites of several key protein targets. For instance, studies on 2,4-diaminoquinazoline derivatives have elucidated their interactions within the colchicine (B1669291) (COL) and nocodazole (B1683961) (NZ) binding sites of tubulin. While specific docking studies on 5-(Trifluoromethyl)quinazoline-2,4-diamine are not extensively documented in publicly available literature, the binding modes of analogous compounds can provide valuable insights. It is anticipated that the 2,4-diamino groups of the quinazoline core would act as crucial hydrogen bond donors and acceptors, a common feature observed in the binding of similar compounds. The trifluoromethyl group at the 5-position likely plays a significant role in modulating the electronic properties and lipophilicity of the molecule, potentially influencing its orientation within a binding pocket and forming specific interactions, such as those with the protein backbone. nih.gov
The planar quinazoline ring system is expected to engage in hydrophobic stacking interactions with aromatic residues of the target protein, a common binding feature for this class of compounds. The precise orientation and interactions will ultimately depend on the specific topology and amino acid composition of the receptor's active site.
In silico docking analyses of quinazoline-based compounds have been pivotal in identifying key amino acid residues that are critical for their binding affinity and biological activity. For example, in studies of quinazoline derivatives targeting the epidermal growth factor receptor (EGFR) kinase, interactions with residues such as Met793 have been identified as crucial for complex stabilization. nih.gov Although direct studies on this compound are limited, it is plausible that the diamino groups at positions 2 and 4 would form hydrogen bonds with key polar residues within a target's active site. The trifluoromethyl group could also engage in favorable interactions, potentially with hydrophobic pockets or through non-canonical hydrogen bonds.
The following table summarizes common interacting residues identified in docking studies of various quinazoline derivatives with different protein targets, which could be relevant for predicting the interactions of this compound.
| Target Protein | Key Interacting Residues (for related quinazolines) | Type of Interaction |
| EGFR Kinase | Met793, Asp855 | Hydrogen Bonding, Polar Interaction |
| Tubulin | Cys241, Leu242, Ala316, Val318 | Hydrophobic Interactions |
| Dihydrofolate Reductase | Asp27, Ile50, Phe31 | Hydrogen Bonding, Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.
MD simulations have been employed to assess the stability of complexes formed between quinazoline derivatives and their protein targets. These simulations can confirm the binding modes predicted by molecular docking and provide a measure of the binding affinity through the calculation of binding free energies. For various quinazolinone derivatives, MD simulations have demonstrated stable binding within the active sites of cancer-related targets like VEGFR2, c-Met, and EGFR, often highlighting the importance of hydrogen bonding and hydrophobic interactions in maintaining the complex.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. While specific quantum chemical studies on this compound are not widely published, such calculations would be valuable for understanding its intrinsic properties. These calculations could provide insights into the molecule's electrostatic potential, which is crucial for its interaction with biological targets. Furthermore, quantum chemical methods can be used to parameterize the ligand for classical MD simulations, ensuring a more accurate representation of its behavior.
Electronic Properties and Reactivity Prediction
The electronic character of a molecule is fundamental to its biological activity, governing how it interacts with its physiological target. The quinazoline scaffold, particularly when substituted with potent functional groups, has been the subject of extensive computational analysis to elucidate these properties.
The introduction of a trifluoromethyl (-CF3) group at the 5-position of the quinazoline-2,4-diamine (B158780) core has a profound impact on its electronic structure. The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov This strong inductive effect significantly modulates the electron density distribution across the fused ring system. Computational methods, such as Density Functional Theory (DFT), are employed to quantify these effects.
Key electronic descriptors calculated through these methods include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For this compound, the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO, potentially altering its reactivity profile compared to unsubstituted analogs.
Molecular Electrostatic Potential (MESP) mapping is another vital tool that visualizes the charge distribution on the molecule's surface. frontiersin.org In the case of this compound, MESP analysis would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the quinazoline ring and the amino groups, which can act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, serving as hydrogen bond donors. The fluorine atoms of the -CF3 group also contribute to regions of negative potential, potentially engaging in halogen bonding or other non-covalent interactions. researchgate.net
| Computational Method | Predicted Electronic Property/Descriptor | Significance for this compound |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |
| Molecular Orbital Surfaces | Visualizes electron-donating (HOMO) and electron-accepting (LUMO) regions. | |
| MESP Analysis | Electrostatic Potential Map | Identifies electron-rich (red/yellow) and electron-poor (blue) areas, predicting sites for non-covalent interactions like hydrogen bonding. |
| NBO Analysis | Natural Atomic Charges | Quantifies the charge distribution on each atom, confirming the electron-withdrawing effect of the -CF3 group and the electronegativity of nitrogen atoms. |
Energetic Analysis of Trifluoromethyl Substitution Effects
The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry, but its effect on biological activity is not always straightforward. researchgate.net Energetic analysis through computational methods helps to understand the thermodynamic and conformational consequences of such substitutions.
The -CF3 group significantly increases the lipophilicity of the molecule, an effect that can enhance membrane permeability and improve biodistribution. researchgate.net Computationally, this can be estimated by calculating the partition coefficient (logP). The introduction of the -CF3 group at the 5-position is also expected to influence the conformational preferences of the molecule. While the quinazoline ring itself is rigid, the orientation of the 2,4-diamine substituents could be affected. Quantum mechanical calculations can determine the relative energies of different conformers, identifying the most stable, low-energy states that the molecule is likely to adopt.
Furthermore, the energetic contribution of the -CF3 group to ligand-protein binding can be dissected. Quantum mechanics/molecular mechanics (QM/MM) calculations can provide insight into the binding energy differences between a trifluoromethyl-substituted ligand and its non-fluorinated counterpart within a protein's active site. researchgate.net These studies often reveal that the -CF3 group can engage in favorable interactions with specific amino acid residues, such as phenylalanine, methionine, and leucine, contributing to enhanced binding affinity. researchgate.net The stability imparted by the strong carbon-fluorine bonds also reduces the susceptibility of the molecule to metabolic degradation at that position.
Ligand-Based and Structure-Based Drug Design Approaches
Building upon the foundational understanding from computational studies, drug design strategies for quinazoline derivatives are broadly categorized into ligand-based and structure-based approaches. These methods leverage knowledge of known active molecules or the three-dimensional structure of the biological target to design novel compounds with improved potency and selectivity. nih.gov
Pharmacophore Modeling
Ligand-based drug design is particularly useful when the structure of the biological target is unknown. Pharmacophore modeling is a cornerstone of this approach, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov
For quinazoline derivatives, which are well-known inhibitors of various kinases like the Epidermal Growth Factor Receptor (EGFR), a common pharmacophore model has emerged from numerous studies. nih.govnih.gov This model typically includes:
A Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with a backbone NH group (e.g., Met793 in EGFR) in the hinge region of the kinase. nih.gov
Aromatic/Hydrophobic Regions: The fused quinazoline ring itself provides a large hydrophobic surface that fits into the ATP-binding pocket.
Hydrogen Bond Donors: The amino groups at the 2- and 4-positions of this compound can serve as potent hydrogen bond donors, forming additional interactions that enhance binding affinity.
The 5-trifluoromethyl group, while not a classical pharmacophoric feature, acts as a crucial modulator. It can influence the electronic character of the core, enhance binding through hydrophobic or halogen-bond interactions, and block undesirable metabolic pathways. plos.org A pharmacophore model for inhibitors based on this scaffold would incorporate these features to guide the virtual screening of compound libraries or the design of new analogs.
| Pharmacophoric Feature | Corresponding Moiety on this compound | Potential Interaction in a Protein Active Site |
| Hydrogen Bond Acceptor (HBA) | N1 and N3 atoms of the quinazoline ring | Forms hydrogen bonds with backbone amide protons (e.g., hinge region of kinases). |
| Hydrogen Bond Donor (HBD) | Amino groups at C2 and C4 positions | Forms hydrogen bonds with backbone carbonyls or side chains of amino acids (e.g., threonine). |
| Aromatic Ring (AR) | Fused benzene (B151609) and pyrimidine (B1678525) rings | Participates in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine. |
| Hydrophobic Feature (HY) | Trifluoromethyl (-CF3) group | Occupies hydrophobic pockets and can enhance binding affinity. |
De Novo Design Strategies
De novo design involves the computational construction of novel molecules, either by assembling small molecular fragments or by iteratively modifying a starting scaffold within the constraints of a target's binding site. This approach is highly creative and can lead to the discovery of entirely new chemical classes of inhibitors.
Using this compound as a starting point, de novo design algorithms could explore novel substitutions. For instance, the software might suggest growing chemical fragments from the amino groups at the 2- or 4-positions to occupy adjacent pockets in a target binding site, thereby increasing potency and selectivity.
Alternatively, the this compound scaffold itself could be identified through a de novo design process. An algorithm might place a trifluoromethyl-substituted phenyl fragment in a hydrophobic pocket and then use a linker to connect it to nitrogen-containing fragments positioned to form key hydrogen bonds, ultimately assembling the quinazoline core. This structure-based approach relies heavily on an accurate 3D model of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. The goal is to design molecules with optimal geometric and chemical complementarity to the active site, maximizing binding affinity and biological activity. nih.gov
Future Perspectives and Unexplored Research Avenues for 5 Trifluoromethyl Quinazoline 2,4 Diamine
Development of Novel Synthetic Methodologies
Advancements in synthetic chemistry offer the potential to produce 5-(Trifluoromethyl)quinazoline-2,4-diamine and its analogs more efficiently, safely, and economically. Future efforts could focus on aligning synthetic protocols with the principles of green chemistry and adapting them for rapid library generation.
Traditional organic syntheses often rely on hazardous solvents and generate significant waste. magnusconferences.com Future synthetic strategies for this compound should prioritize environmentally benign methodologies. Green chemistry approaches, such as the use of microwave irradiation, can dramatically reduce reaction times from hours to minutes and decrease the need for conventional solvents. nih.govresearchgate.net Research into catalyst-free and solvent-free reaction conditions, potentially utilizing superbases for the conversion of precursors like 2-aminobenzonitriles, could offer excellent yields and a reduced environmental footprint. pnrjournal.com The exploration of water as a solvent presents another eco-friendly alternative that could be investigated for key steps in the synthesis of the quinazoline (B50416) core. pnrjournal.com
| Green Chemistry Strategy | Potential Advantage for Synthesis |
| Microwave Irradiation | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. nih.govresearchgate.net |
| Catalyst-Free Reactions | Avoids use of toxic heavy metals, simplifies purification, lowers costs. pnrjournal.com |
| Use of Aqueous Media | Eliminates hazardous organic solvents, improves safety, environmentally friendly. pnrjournal.com |
| Multicomponent Reactions | Increases atom economy, reduces number of synthetic steps and purification stages. |
To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the generation of large, diverse libraries of related compounds is essential. High-throughput synthesis, facilitated by combinatorial chemistry techniques, is a key future direction. nih.govresearchgate.net By developing a robust synthetic route to the core quinazoline structure, various substituents can be systematically introduced at the 2- and 4-amino positions. Methodologies such as microwave-assisted synthesis are particularly amenable to high-throughput applications, allowing for the rapid parallel synthesis of numerous analogs. nih.govmdpi.com This approach would enable the efficient creation of a focused library of molecules for screening against a wide array of biological targets, accelerating the discovery of new therapeutic leads. mdpi.com
Expansion of Biological Activity Spectrum
While the anticancer potential of quinazoline derivatives is well-documented, the specific biological profile of this compound remains largely untapped. emanresearch.orgmagtechjournal.com Future research should aim to broaden its known biological activities by exploring new therapeutic areas and considering its potential for repurposing.
The quinazoline nucleus is a privileged scaffold, with derivatives showing a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, antidiabetic, and anticonvulsant properties. mdpi.comnih.gov A crucial avenue of future research is the systematic screening of this compound against targets in these and other emerging therapeutic areas. For instance, its potential as an inhibitor of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) or histone lysine-specific demethylase 1 (LSD1), which are important targets in oncology beyond traditional kinase inhibition, warrants investigation. researchgate.netnih.gov Furthermore, exploring its activity against various strains of bacteria, fungi, and viruses could uncover novel anti-infective applications. nih.gov
Table of Potential Therapeutic Areas for Investigation
| Therapeutic Area | Potential Molecular Target(s) |
|---|---|
| Oncology | PARP-1, LSD1, Dihydrofolate reductase (DHFR) nih.govresearchgate.netnih.gov |
| Infectious Diseases | Bacterial, Fungal, Viral proteins nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines |
| Neurodegenerative Diseases | DYRK1A/1B kinases mdpi.com |
| Diabetes | Alpha-glucosidase |
Drug repurposing, the identification of new uses for existing compounds, offers a cost-effective and accelerated path to new therapies. A promising strategy for this compound involves leveraging knowledge from approved quinazoline-based drugs. For example, the FDA-approved EGFR inhibitor erlotinib (B232) was recently discovered to also possess inhibitory activity against LSD1, opening a new therapeutic possibility. researchgate.netnih.gov This provides a strong rationale for evaluating this compound against a panel of targets for which other quinazolines have shown activity. Such an approach could rapidly identify unexpected therapeutic opportunities for this specific molecule.
Advanced Mechanistic Characterization
A fundamental future goal is to elucidate the precise mechanism of action (MOA) for any observed biological activity of this compound. Moving beyond simple efficacy studies to understand how the molecule interacts with its cellular targets is critical for its development as a therapeutic agent or a chemical probe. broadinstitute.orgnih.gov
Advanced techniques in chemical proteomics and genetics can be employed for direct target identification. broadinstitute.orgmdpi.com Methods such as affinity chromatography coupled with mass spectrometry can identify binding proteins from cell lysates. nih.gov Label-free approaches like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) can confirm direct target engagement within the complex cellular environment without requiring modification of the compound. acs.orgpharmafeatures.com
Furthermore, understanding the downstream consequences of target binding is essential. Techniques like expression profiling can generate a gene-expression signature for the compound, which can be compared against databases like the Connectivity Map to draw parallels with molecules that have known mechanisms of action. broadinstitute.org Structural biology methods, such as X-ray crystallography, can provide atomic-level detail of the interaction between the compound and its protein target, offering invaluable insights for future structure-based drug design and optimization. nih.gov
Table of Advanced Mechanistic Characterization Techniques
| Technique | Purpose |
|---|---|
| Affinity Chromatography-Mass Spectrometry | Identifies proteins that bind to an immobilized version of the compound. nih.govacs.org |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to identify enzyme targets in their native state. mdpi.com |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding to confirm target engagement in cells. pharmafeatures.com |
| RNA Interference (RNAi) Screening | Identifies genes and pathways involved in the molecule's effects. broadinstitute.org |
| Expression Profiling | Determines the compound's effect on global gene expression to infer its MOA. broadinstitute.org |
| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to its target protein. nih.gov |
Single-Molecule Studies
Traditional ensemble-based biochemical assays provide an average measurement of molecular interactions, often masking the detailed, heterogeneous behaviors of individual molecules. Single-molecule techniques offer a window into these individual events, providing unprecedented insights into the mechanisms of drug action. For this compound, which likely acts as a kinase inhibitor like many of its structural relatives, these methods represent a significant and unexplored research frontier. mdpi.com
One powerful technique is single-molecule Förster Resonance Energy Transfer (smFRET). nih.gov By labeling a target protein (e.g., a kinase) and a binding partner with a donor-acceptor fluorophore pair, smFRET can directly visualize the conformational changes a protein undergoes upon binding to an inhibitor. nih.govresearchgate.net This could reveal the precise mechanism by which this compound stabilizes a specific kinase conformation (e.g., active or inactive state), providing crucial information for designing more selective and potent analogs. Time-resolved FRET (TR-FRET) assays, which are adaptable to high-throughput formats, could be employed to study the binding kinetics, determining the association and dissociation rates of the compound from its target. researchgate.netbmglabtech.comnih.gov
Furthermore, techniques like single-molecule imaging and optical traps could be used to observe the drug-target engagement in real-time within complex biological systems, helping to delineate the entire reaction pathway and identify precisely how and when the compound exerts its effect. nih.gov Applying these methods to this compound would move beyond static affinity measurements to a dynamic understanding of its molecular interactions, a crucial step in rational drug design.
Omics-Based Approaches
The cellular response to a therapeutic agent is a complex network of interconnected pathways. "Omics" technologies provide a global, unbiased view of these changes, offering a powerful tool to understand the full biological impact of this compound.
Proteomics: Quantitative proteomics can be used to identify the direct targets and off-targets of the compound within the entire cellular proteome. nih.gov An affinity-based chemoproteomics workflow could rapidly profile the kinases and other proteins that bind to this compound from cell lysates. nih.gov This approach would not only confirm its intended target but also reveal potential polypharmacology, which could be exploited for therapeutic benefit or flagged for potential toxicity.
Metabolomics: Mass spectrometry-based metabolomic profiling can reveal how the compound alters cellular metabolism. Studies on other quinazoline derivatives have successfully used this approach to identify significant perturbations in biochemical pathways essential for cancer cell proliferation, such as amino acid metabolism and redox homeostasis, upon treatment. nih.gov Applying this to this compound could uncover its downstream metabolic consequences, identify biomarkers of response, and reveal novel mechanisms of action beyond direct target inhibition. A recent study on 2,3-dihydroquinazolin-4(1H)-one derivatives in colorectal cancer cells, for instance, identified alterations in spermine, glutamine, and carnitine levels, pointing to impacts on polyamine biosynthesis, energy metabolism, and fatty acid oxidation.
Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze changes in gene expression following treatment with the compound. This can help elucidate the signaling pathways that are modulated by the inhibition of its primary target. For quinazoline-based EGFR inhibitors, transcriptomic analysis can reveal the upregulation or downregulation of genes involved in cell cycle progression, apoptosis, and drug resistance, providing a comprehensive picture of the cellular response. nih.gov
Integrating these multi-omics datasets would provide a holistic, systems-level understanding of the compound's mechanism of action, paving the way for more informed preclinical and clinical development.
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive power of computational models. frontiersin.org For this compound, these technologies can be leveraged for both the design of superior derivatives and the optimization of their synthesis.
Predictive Modeling for Synthesis and Bioactivity
Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of quinazoline derivatives with their biological activity. acs.orgnih.gov By training on existing datasets of quinazoline-based kinase inhibitors, these models can predict the inhibitory potency of novel, computationally designed analogs against a panel of kinases. ekb.egfrontiersin.org Deep learning models, such as convolutional neural networks (CNNs), can analyze 3D representations of the kinase-inhibitor complex to predict binding affinity with high accuracy, guiding the design of compounds with enhanced target engagement. frontiersin.org
Predicting Synthesis: A major bottleneck in drug discovery is the synthesizability of designed molecules. Retrosynthesis AI tools can analyze a target molecule, like a novel derivative of this compound, and propose viable synthetic routes by breaking it down into known starting materials. tandfonline.com These models are increasingly capable of handling complex heterocyclic scaffolds and can help chemists prioritize molecules that are not only potent but also synthetically accessible. tandfonline.com
| AI Model Type | Application Area | Potential Impact on this compound Research |
| QSAR/Deep Learning | Bioactivity Prediction | Predicts the potency and selectivity of new analogs against kinase targets, prioritizing candidates for synthesis. acs.orgnih.gov |
| Generative Models (e.g., RNNs, GANs) | De Novo Design | Generates novel quinazoline scaffolds with desired properties (e.g., high predicted activity, drug-likeness). frontiersin.orgchemrxiv.orgmdpi.com |
| Retrosynthesis AI | Synthesis Prediction | Proposes efficient and reliable synthetic routes for novel derivatives, assessing chemical feasibility. tandfonline.com |
| ADMET Prediction Models | Pharmacokinetics | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase. acs.org |
Automated Lead Optimization
The traditional design-make-test-analyze cycle of lead optimization is often slow and resource-intensive. Integrating AI with automated synthesis platforms can create a closed-loop system for rapid and efficient lead optimization.
De Novo Design: Generative AI models can be used for the de novo design of entirely new molecules based on a desired property profile. chemrxiv.orgmdpi.com Starting with the this compound scaffold, a generative model could propose novel derivatives predicted to have improved potency, selectivity, or pharmacokinetic properties. These AI-driven platforms can explore vast chemical spaces to identify innovative compounds that a human chemist might not conceive. frontiersin.org
Automated Synthesis Platforms: The output from generative models can be fed directly into automated synthesis platforms. These robotic systems, often utilizing flow chemistry, can perform multi-step syntheses to create libraries of the designed compounds with high speed and reproducibility. acs.orgresearchgate.netresearchgate.netsigmaaldrich.comeubopen.org This allows for the rapid generation of physical compounds for biological testing. The experimental data from these tests can then be fed back into the AI model, which learns from the results and designs the next, improved generation of compounds in an iterative cycle. This automated, AI-guided approach can dramatically accelerate the journey from a promising hit compound to a fully optimized clinical candidate.
Q & A
Q. What are the common synthetic routes for 5-(Trifluoromethyl)quinazoline-2,4-diamine derivatives?
- Methodological Answer : The synthesis typically involves microwave-assisted cyclocondensation or multi-step substitution reactions. For example:
-
Step 1 : Reacting 2-aminopyridine derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) to introduce the trifluoromethyl group.
-
Step 2 : Functionalizing the quinazoline core via nucleophilic substitution at positions 2 and 4 with amines.
-
Key Conditions : Microwave irradiation (120–150°C, 30–60 min) improves reaction efficiency, yielding 39.5–93% depending on substituents .
-
Example : N2,N4-Bis(3-chlorophenyl)-6,8-bis[3-(trifluoromethyl)phenyl]quinazoline-2,4-diamine (75% yield, 141°C melting point) .
Table 1 : Representative Synthetic Yields and Conditions
Compound Substituents Yield (%) Melting Point (°C) Key Technique N2,N4-Bis(3-chlorophenyl), 6,8-bis(CF₃) 75 141 Microwave, NMR/LC-MS 5-Cyclopentyl-2-(4-fluorophenyl) 39.5 196–198 Reflux, HRMS
Q. How to characterize quinazoline-2,4-diamine derivatives using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions via chemical shifts. For example, aromatic protons in trifluoromethyl-substituted derivatives appear at δ 7.5–8.5 ppm .
- LC-MS : Confirm molecular weight (e.g., m/z 535.1202 for C32H20Cl2N6O4) and fragmentation patterns .
- Elemental Analysis : Validate C/H/N ratios (e.g., calculated vs. observed: 61.14% C vs. 61.33% C in trifluoromethyl derivatives) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. Aqueous solubility can be enhanced via cyclodextrin complexation (e.g., 40% hydroxypropyl-β-cyclodextrin) .
- Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis of the trifluoromethyl group .
Q. How to evaluate the purity of synthesized derivatives?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed values with literature (e.g., 230°C for N2,N4,6,8-tetrakis(4-fluorophenyl)quinazoline-2,4-diamine) .
Q. What are the primary biological targets of quinazoline-2,4-diamine derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
- Receptor Binding : Radioligand displacement assays for kinase or G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How to design experiments to assess enzyme inhibitory kinetics?
- Methodological Answer :
- Step 1 : Perform steady-state kinetics with varying substrate (dihydrofolate) and inhibitor concentrations.
- Step 2 : Fit data to Michaelis-Menten or Hill equations to determine Ki (inhibition constant).
- Example : Trimetrexate (a DHFR inhibitor) shows Ki < 1 nM for bacterial vs. human enzymes, requiring isoform-specific assays .
Q. What computational methods predict binding affinity and SAR for trifluoromethyl derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR (PDB: 1RA2). Focus on hydrogen bonds with Asp27 and hydrophobic contacts with Trp24 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from using HeLa vs. MCF-7 cells .
- Meta-Analysis : Compare logP values and membrane permeability (e.g., PAMPA assays) to explain differential cellular uptake .
Q. What strategies optimize selectivity against human vs. bacterial targets?
- Methodological Answer :
- Structure-Guided Design : Introduce bulky substituents (e.g., 3-chlorophenyl) to exploit size differences in DHFR active sites .
- Proteolytic Stability : Modify the 2,4-diamine moiety to resist hepatic metabolism (e.g., N-cyclopropyl substitution) .
Q. How to synthesize and validate radioisotope-labeled derivatives for imaging studies?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution (e.g., K²²⁸F/Et4NHCO3 in DMSO at 120°C) .
- Validation : Use autoradiography and PET imaging in murine models to assess biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
